Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- typically involves the reaction of 3-chloro-6-methyl-4-pyridazinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-: This compound has a similar structure but with additional chlorine atoms.
Acetic acid, [(3,5-dichloro-2-pyridinyl)oxy]-: Another similar compound with fewer chlorine atoms.
Uniqueness
Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
22390-55-2 |
---|---|
Molecular Formula |
C7H7ClN2O3 |
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-(3-chloro-6-methylpyridazin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12) |
InChI Key |
LTZWBKYJDFECTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.